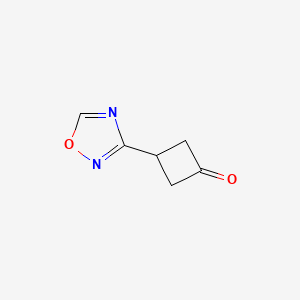

3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one

Description

3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one is a heterocyclic compound that features a cyclobutanone ring fused with an oxadiazole ring

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one |

InChI |

InChI=1S/C6H6N2O2/c9-5-1-4(2-5)6-7-3-10-8-6/h3-4H,1-2H2 |

InChI Key |

AEVAOQDIANPOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)C2=NOC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoxime with a suitable nitrile in the presence of an acid catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the cyclobutanone ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce cyclobutanone derivatives with modified ring structures.

Scientific Research Applications

3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one: A methyl-substituted analog with slightly different reactivity and applications.

3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A more complex derivative with enhanced thermal stability and density.

Uniqueness

3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly where stability and reactivity are crucial.

Biological Activity

3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with an oxadiazole moiety. The oxadiazole ring is known for its ability to participate in various chemical interactions, enhancing the compound's bioactivity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study demonstrated that certain oxadiazole derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Oxadiazole A | Staphylococcus aureus | 32 |

| Oxadiazole B | Escherichia coli | 16 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Case Study : In a recent investigation, the compound was found to induce apoptosis in breast cancer cells by activating caspase pathways. The IC50 values ranged from 50 nM to 500 nM across different cancer cell lines .

| Cancer Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 150 |

| HeLa (Cervical Cancer) | 200 |

| A549 (Lung Cancer) | 300 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in microbial metabolism or cancer cell growth.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.

- Receptor Modulation : It may modulate various receptors involved in cellular signaling pathways, which could contribute to its anticancer effects.

Toxicity and Safety

Toxicological assessments indicate that this compound exhibits low toxicity in vitro and in vivo. However, comprehensive studies are necessary to evaluate its long-term safety and potential side effects at higher doses .

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the exact molecular targets and pathways involved in its biological activities.

- Formulation Development : Exploring ways to enhance bioavailability and therapeutic effectiveness.

Q & A

Q. What are the optimized synthetic routes for 3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of cyclobutanone derivatives with hydroxylamine or nitrile precursors to form the oxadiazole ring. Multi-component reactions (MCRs), such as those described for analogous oxadiazole-cyclobutanone hybrids, can improve efficiency by combining arylcarboxylic acids, cyclobutanone, and (N-isocyanimino)triphenylphosphorane in a single step . Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., acidic or basic conditions). Yield optimization often requires iterative adjustment of stoichiometry and reaction time, with purity confirmed via HPLC or LC-MS.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : - and -NMR are critical for confirming the cyclobutanone scaffold (e.g., carbonyl resonance at ~210 ppm) and oxadiazole ring protons (distinct splitting patterns).

- X-ray crystallography : Programs like SHELXL resolve crystal packing and bond angles, particularly for verifying the oxadiazole’s planar geometry and cyclobutanone ring strain.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, with exact mass calculations (e.g., 195.137 Da for related analogs) ensuring structural fidelity .

Q. How can researchers screen the biological activity of this compound, given its structural similarity to DPP-4 inhibitors?

Target-based assays (e.g., DPP-4 enzymatic inhibition) are recommended, using fluorogenic substrates to measure IC values. Parallel cell-based assays (e.g., glucose uptake in pancreatic β-cells) can validate functional effects . For specificity, counter-screening against related proteases (e.g., DPP-8/9) is essential. Low solubility, a common limitation in oxadiazole derivatives, may require co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Discrepancies often arise from force field inaccuracies or solvent effects in molecular docking. Hybrid approaches combining:

- MD simulations : To assess conformational flexibility of the cyclobutanone ring under physiological conditions.

- QM/MM methods : To refine electronic interactions at the DPP-4 active site. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile computational models with empirical binding constants .

Q. How can the compound’s pharmacokinetic limitations (e.g., low bioavailability) be addressed without compromising activity?

- Structural analogs : Introduce polar groups (e.g., carboxylic acids) to improve solubility, as seen in 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives .

- Nanocarriers : Liposomal encapsulation or PEGylation to enhance plasma half-life.

- Metabolic stability assays : Liver microsome studies identify susceptible sites (e.g., oxadiazole ring oxidation), guiding deuterium incorporation or steric shielding .

Q. What experimental designs are robust for evaluating neuroprotective or anti-inflammatory effects in vivo?

- Animal models : Use murine models of neuroinflammation (e.g., LPS-induced neurodegeneration) or oxidative stress (e.g., MPTP-treated Parkinson’s models).

- Biomarker profiling : Quantify TNF-α, IL-6, and glutathione levels in brain homogenates.

- Dose-response studies : Address U-shaped pharmacokinetic curves common in cyclobutanone derivatives by testing multiple dosages and administration routes (e.g., intraperitoneal vs. oral) .

Q. How can researchers address conflicting crystallographic data regarding the compound’s tautomeric forms?

The oxadiazole ring’s tautomerism (1,2,4-oxadiazole vs. 1,3,4-isomer) can lead to ambiguous electron density maps. Solutions include:

- Low-temperature crystallography : To stabilize dominant tautomers.

- DFT calculations : Compare theoretical and experimental bond lengths/angles.

- Complementary techniques : Solid-state NMR or IR spectroscopy to detect protonation states .

Methodological Considerations

- Synthetic reproducibility : Document reaction conditions meticulously, as minor variations in cyclobutanone ring closure can lead to byproducts like cyclopropane derivatives .

- Data validation : Cross-verify biological activity using orthogonal assays (e.g., enzymatic vs. cellular readouts) to mitigate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.